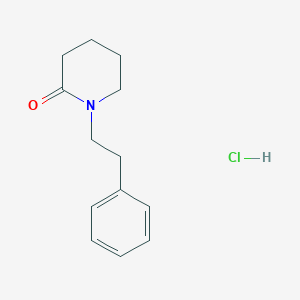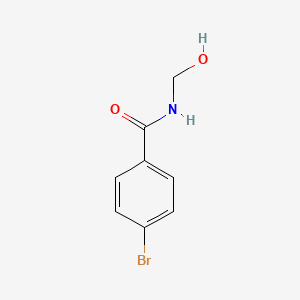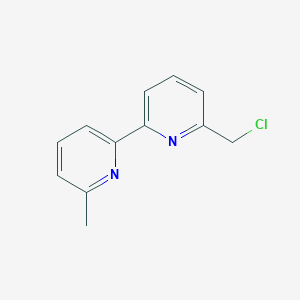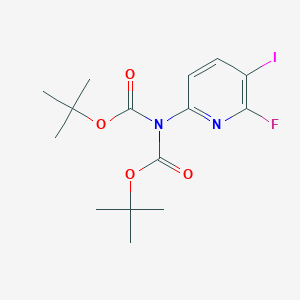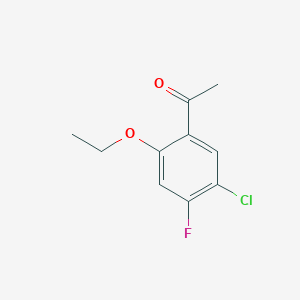
(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic compound that features a thiazole ring and a pyrazole ring, both of which are known for their significant biological activities. The boronic acid group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the thiazole and pyrazole rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole and pyrazole rings. The boronic acid group can then be introduced through a reaction with a boronic ester or boronic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize metal catalysts and environmentally benign solvents to facilitate the reactions. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.
Scientific Research Applications
(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The thiazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid: is similar to other boronic acid derivatives, such as phenylboronic acid and benzothiazole boronic acid.
Thiazole and pyrazole derivatives: Compounds like thiazole-4-carboxylic acid and pyrazole-3-carboxylic acid share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with thiazole and pyrazole rings, which imparts unique chemical reactivity and biological activity. This combination makes it a versatile compound in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C7H8BN3O2S |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
[1-methyl-3-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-11-4-5(8(12)13)6(10-11)7-9-2-3-14-7/h2-4,12-13H,1H3 |
InChI Key |
DBHGGSUSHKMAJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C2=NC=CS2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


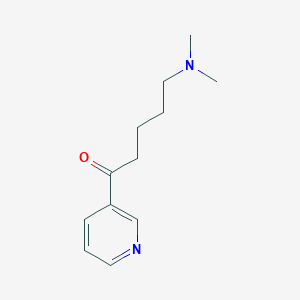
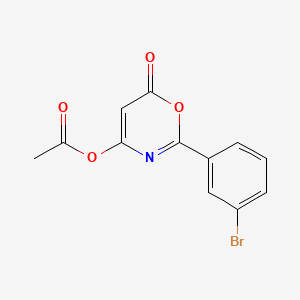
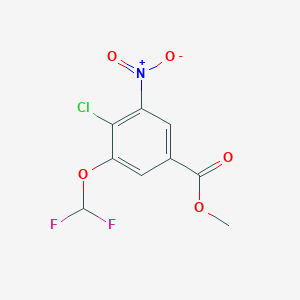
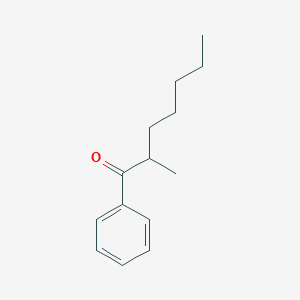
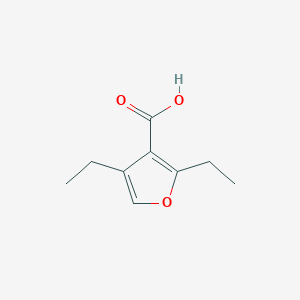
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
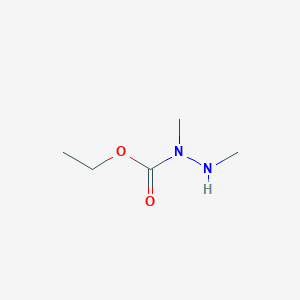
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)
